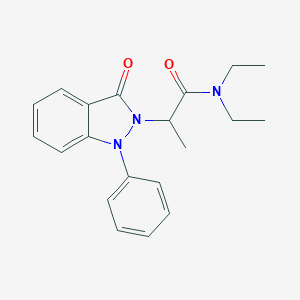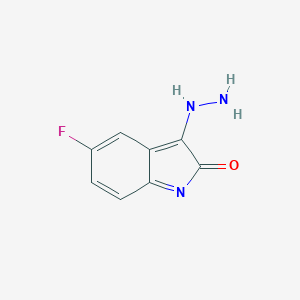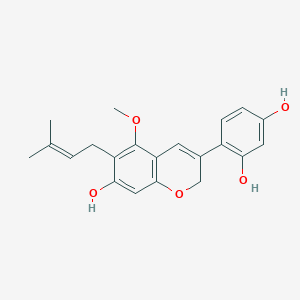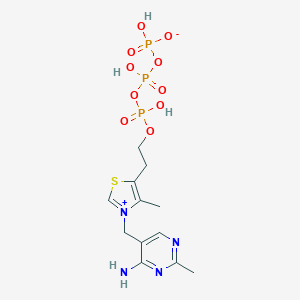
2,2,2-Trichloro-1-(2-chlorophenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trichloro-1-(2-chlorophenyl)ethanol, commonly referred to as 2,2,2-TCE, is an organic compound with a wide range of applications in scientific research. It is primarily used as a reagent in organic synthesis and as a solvent for a variety of reactions. 2,2,2-TCE is also used in the manufacture of pharmaceuticals, pesticides, and other industrial products. In addition, it has been used in the laboratory for a variety of biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Electrocatalytic Reduction
“2,2,2-Trichloro-1-(2-chlorophenyl)ethanol” has been studied in the context of electrocatalytic reduction . The compound has been used in experiments involving the reduction of polyhalogenated organic pollutants. In one study, it was found that cyanocobalamin (VB12), a highly nucleophilic species, can undergo nucleophilic reactions efficient for dehalogenation of various organic halides . This suggests potential applications in environmental science, particularly in the treatment of persistent organic pollutants.
Thermodynamic Property Analysis
The compound has been included in a collection of critically evaluated thermodynamic property data for pure compounds . This suggests its potential use in studies related to thermodynamics and physical chemistry. Understanding the thermodynamic properties of a compound is crucial for predicting its behavior under different conditions, which can be useful in various scientific and industrial applications.
Basic Hydrolysis
There have been mechanistic studies on the basic hydrolysis of compounds similar to "2,2,2-Trichloro-1-(2-chlorophenyl)ethanol" . While the specific compound was not mentioned, the study provides insights into the behavior of similar compounds under conditions of basic hydrolysis. This could be relevant in fields such as organic chemistry and environmental science.
Eigenschaften
IUPAC Name |
2,2,2-trichloro-1-(2-chlorophenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl4O/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4,7,13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMLFQVQUCIPIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(Cl)(Cl)Cl)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trichloro-1-(2-chlorophenyl)ethanol | |
CAS RN |
10291-39-1 |
Source


|
| Record name | NSC5655 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5655 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Q & A
Q1: What is the role of 2,2,2-Trichloro-1-(2-chlorophenyl)ethanol in the synthesis of Mitotane?
A1: 2,2,2-Trichloro-1-(2-chlorophenyl)ethanol is a key intermediate in the synthesis of Mitotane []. The synthesis starts with 2-chlorobenzaldehyde reacting with chloroform in the presence of potassium hydroxide (KOH) in methanol (CH3OH) and dimethylformamide (DMF) solvent. This reaction yields 2,2,2-Trichloro-1-(2-chlorophenyl)ethanol. This intermediate is then subjected to a reduction reaction, followed by a reaction with chlorobenzene in the presence of sulfuric acid to finally yield Mitotane.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Nitrophenyl)amino]ethanol](/img/structure/B31842.png)
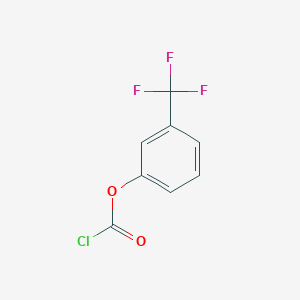

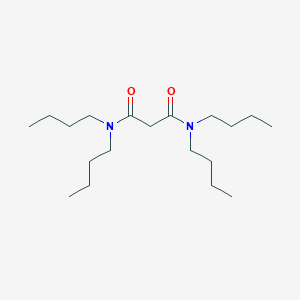
![(8R,9S,10R,13S,14S)-6-bromo-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B31858.png)
